3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid is an organic compound classified under hydroxybenzoic acids. Its structure features a benzoyloxy group at the third position, a bromine atom at the fifth position, and a hydroxyl group at the second position on the benzoic acid ring. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique chemical properties and reactivity.
The compound can be synthesized through various methods, primarily involving the esterification of 5-bromo-2-hydroxybenzoic acid with benzoyl chloride. This reaction typically requires a base catalyst such as pyridine or triethylamine and is commonly performed in organic solvents like dichloromethane or chloroform.
3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid belongs to the category of substituted benzoic acids, specifically hydroxybenzoic acids, which are known for their biological activity and versatility in chemical reactions.
The synthesis of 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid generally follows these steps:
The molecular formula of 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid is C15H13BrO4, with a molecular weight of approximately 349.17 g/mol. The structural representation includes:
3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid can participate in several chemical reactions:
Relevant data includes melting points and spectral data that are crucial for characterizing this compound but were not extensively detailed in available sources .
3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid has several scientific uses:
This compound exemplifies significant potential across multiple fields due to its unique structural characteristics and reactivity profiles.
The strategic incorporation of both benzoyloxy and bromo substituents onto the salicylic acid scaffold creates multifunctional molecules capable of overcoming intrinsic limitations of simpler phenolic acids. The benzoyloxy group at the 3-position serves dual purposes: it temporarily protects the phenol during synthetic processes and functions as a hydrolyzable prodrug moiety designed to improve membrane permeability. This acylation strategy directly addresses the poor oral bioavailability observed in unmodified salicylic acid derivatives like para-aminosalicylic acid (PAS), which suffers from rapid clearance and extensive first-pass metabolism [3]. Simultaneously, the bromine atom at the 5-position exerts substantial electronic and steric effects: it increases lipophilicity (LogP 3.07) [2], thereby enhancing passive diffusion across biological membranes, while its polarizability facilitates halogen bonding interactions with target biomolecules, particularly those containing oxygen or nitrogen atoms in catalytic sites [6] [8]. This combination of modifications transforms the parent salicylic acid into a more drug-like molecule with optimized properties for target engagement.
The bioactivity profile of such derivatives stems from their ability to interact with metalloenzyme active sites. The free carboxylic acid at position 1 acts as a critical metal-chelating group, enabling coordination to divalent cations (Mg²⁺, Mn²⁺) essential for enzymes like dihydrofolate reductase (DHFR) in mycobacteria and HIV-1 integrase in viral replication [3] [6]. In the context of tuberculosis treatment, fluorinated PAS analogs demonstrate how subtle modifications to the salicylate scaffold yield compounds resistant to metabolic inactivation while retaining potent antimycobacterial effects. The bromo-benzoyloxy analog discussed here represents a logical extension of this approach, where bromine's steric bulk and electron-withdrawing properties potentially confer metabolic stability against N-acetyltransferases [3]. Additionally, the molecule's capacity to undergo controlled hydrolysis in vivo regenerates the active phenolic form, enabling targeted action—a design principle successfully employed in prodrugs like pivampicillin and fosamprenavir [3].
The therapeutic evolution of salicylic acid derivatives spans over a century of medicinal chemistry innovation, beginning with aspirin (acetylsalicylic acid) in 1897—the first synthetic prodrug that revolutionized pain management. This early success demonstrated the viability of phenolic O-acylation as a strategy to mitigate gastric irritation while maintaining efficacy through hydrolysis to salicylic acid. A paradigm-shifting advancement occurred in 1943 with Jörgen Lehmann's discovery of para-aminosalicylic acid (PAS) as a potent antitubercular agent, representing the first deliberately designed prodrug based on the biochemical rationale that mycobacterial respiration could be disrupted by salicylic acid analogs [3]. PAS became a cornerstone of combination therapy for tuberculosis alongside streptomycin and isoniazid, though its clinical utility was hampered by poor bioavailability (∼60%) and dose-limiting gastrointestinal toxicity from unabsorbed drug [3].
The latter half of the 20th century witnessed systematic exploration of halogenated salicylic acids to optimize pharmacokinetic and pharmacodynamic properties. 5-Bromosalicylic acid (CAS 89-55-4) emerged as a critical synthetic intermediate and bioactive scaffold in its own right, with applications spanning anti-inflammatory drugs, analgesics, and polymer stabilizers [7] [8]. The introduction of bromine significantly altered the electronic profile of these molecules, increasing acidity (pKa ∼2.5) and enhancing membrane permeability compared to non-halogenated analogs. This period also saw the development of regioselective bromination techniques enabling precise functionalization at the 3, 5, or 6 positions of salicylic acid, each conferring distinct steric and electronic influences on biological activity [5] [10].
Contemporary drug design has built upon this historical foundation through sophisticated multifunctional modifications. The integration of benzoyl protection with position-specific bromination—as exemplified by 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid—represents the convergence of two historically successful strategies: prodrug design via O-acylation and electronic modulation via halogenation. Modern synthetic approaches now allow precise installation of these groups, enabling systematic structure-activity relationship (SAR) studies. For instance, chalcone derivatives incorporating 3-keto salicylic acid moieties demonstrate potent inhibition of HIV-1 integrase strand transfer (IC₅₀ values reaching <3.7 μM), validating the strategic placement of electron-withdrawing substituents to enhance metal-chelating capacity [6]. The historical trajectory thus reveals a continuous refinement process: from simple acetylation to complex polyfunctionalization, always aimed at overcoming limitations while leveraging the inherent bioactivity of the salicylic acid core.
Table 2: Evolution of Salicylic Acid Derivatives in Drug Development
Era | Key Compound | Structural Features | Therapeutic Application |
---|---|---|---|
1897 | Aspirin (Acetylsalicylic acid) | O-acetylation at phenolic OH | Analgesic/Anti-inflammatory |
1943 | para-Aminosalicylic acid (PAS) | Amino group at C4 | Antitubercular |
Late 20th C. | 5-Bromosalicylic acid | Bromine at C5 (mp 164-170°C) [8] | Synthetic intermediate/Analgesic |
Early 21st C. | 5-Fluoro-PAS | Fluorine at C5 (NAT-1 resistance) [3] | Improved antitubercular prodrug |
Contemporary | 3-Benzoyloxy-5-bromo-2-HBA | Bromo (C5) + Benzoyloxy (C3) | Multifunctional drug scaffold |
Halogen atoms serve as indispensable tools in medicinal chemistry, with bromine offering distinct advantages in salicylic acid derivatives due to its balanced hydrophobic character, moderate steric demand (van der Waals radius 1.85 Å), and polarizability. The introduction of bromine at the 5-position of salicylic acid frameworks substantially increases lipophilicity (ΔLogP ∼1.0-1.5 compared to non-halogenated analogs), facilitating passive diffusion across biological membranes [8] [10]. This effect is quantifiable in 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid through its calculated LogP value of 3.07 [2], positioning it optimally within the drug-like chemical space. Beyond influencing bioavailability, bromine's polarizability enables specific molecular recognition events via halogen bonding—a directional interaction where bromine acts as an electron acceptor toward protein residues. This non-covalent interaction is particularly valuable in targeting enzymes with hydrophobic binding pockets, such as dihydrofolate reductase and thymidylate synthase in the folate pathway [3] [6].
The benzoyloxy group represents a sophisticated prodrug strategy that transcends simple hydrophobicity enhancement. Unlike smaller acyl groups (acetyl, propionyl), the benzoyl moiety provides steric shielding of the phenolic oxygen, significantly retarding premature hydrolysis in the gastrointestinal tract. This controlled deprotection ensures that the active phenolic form is regenerated predominantly after systemic absorption, thereby minimizing local gut toxicity—a major limitation of unmodified PAS [3]. The hydrolysis kinetics are influenced by electronic effects from other ring substituents; electron-withdrawing groups like bromine at C5 accelerate ester cleavage due to increased electrophilicity at the carbonyl carbon. This electronic synergy between bromine and the benzoyloxy group creates a pH-responsive release profile ideal for sustained drug delivery [3] [4]. Additionally, the benzoyl fragment itself may participate in π-stacking interactions with aromatic residues in target enzymes, adding a secondary binding modality that enhances target affinity.
From a synthetic chemistry perspective, the benzoyloxy group serves as a protecting group during multi-step synthesis, preventing unwanted side reactions at the sensitive phenolic oxygen. This is particularly valuable when introducing other functionalities, such as the carboxylic acid at C1 or additional substituents on the aromatic ring. The commercial availability of brominated salicylic acid precursors like 5-bromo-2-hydroxybenzoic acid (CAS 89-55-4) [7] [8] and 3-bromo-5-hydroxybenzoic acid (CAS 140472-69-1) [10] provides versatile starting points for generating diverse analogs. Industrial-scale production is facilitated by standardized HS Code classifications (2918990090), which streamline global trade of these pharmaceutical intermediates [2] [4]. The convergence of these design elements—halogenation for electronic modulation and lipophilicity, acylation for prodrug delivery and protection—creates a versatile chemical platform adaptable to multiple therapeutic targets through systematic structural variation.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6